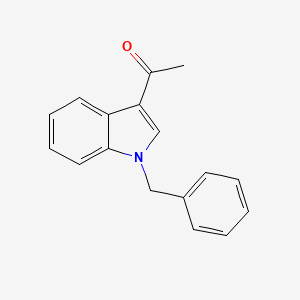

1-(1-benzyl-1H-indol-3-yl)ethanone

Vue d'ensemble

Description

1-(1-Benzyl-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and an ethanone group at the third position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-benzylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Benzyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Applications De Recherche Scientifique

1-(1-Benzyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mécanisme D'action

The mechanism of action of 1-(1-benzyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function .

Comparaison Avec Des Composés Similaires

- 1-(1-Methyl-1H-indol-3-yl)ethanone

- 1-(1-Ethyl-1H-indol-3-yl)ethanone

- 1-(1-Phenyl-1H-indol-3-yl)ethanone

Comparison: 1-(1-Benzyl-1H-indol-3-yl)ethanone is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Activité Biologique

1-(1-benzyl-1H-indol-3-yl)ethanone, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₁₇H₁₅NO

- CAS Number : 93315-38-9

- Structure : The compound features a benzyl group attached to an indole moiety, which is known to enhance lipophilicity and biological interactions.

This compound interacts with various biological targets, influencing multiple cellular processes. Its mechanisms include:

- Receptor Binding : The compound shows high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the human α7 and α4β2 subtypes. It acts as a competitive antagonist, inhibiting receptor activity and affecting calcium influx in neuronal cells .

- Enzyme Interaction : The compound can modulate the activity of several enzymes through binding interactions that may involve hydrogen bonding and hydrophobic interactions. This modulation affects metabolic pathways and cellular signaling.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- Activity Against Drug-resistant Strains : The compound has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for susceptible strains .

- Biofilm Inhibition : It has been reported to significantly inhibit biofilm formation, a critical factor in bacterial virulence. For instance, certain derivatives exhibited over 75% biofilm reduction against S. aureus .

Cytotoxicity and Selectivity

In vitro studies indicate that this compound is non-toxic to Vero cells at effective concentrations, showcasing a favorable selectivity index greater than 40 . This suggests its potential as a therapeutic agent with minimal side effects.

Research Applications

The compound's unique structure allows for various applications in scientific research:

- Drug Development : Due to its biological activities, it is being explored as a lead compound in the development of new antimicrobial agents.

- Chemical Synthesis : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)ethanone | Moderate antimicrobial activity | Methyl group may reduce lipophilicity |

| 1-(1-Ethyl-1H-indol-3-yl)ethanone | Anticancer properties | Ethyl group enhances solubility |

| This compound | High antimicrobial potency | Benzyl group increases interaction with receptors |

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated various indole derivatives, including this compound, against clinical isolates of MRSA. The findings indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Pharmacological Characterization

Another investigation focused on the pharmacological characterization of novel derivatives of this compound. It was found that modifications could enhance selectivity towards nAChRs, suggesting avenues for developing targeted therapies for neurological disorders .

Propriétés

IUPAC Name |

1-(1-benzylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMMGGHAVKPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297875 | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93315-38-9 | |

| Record name | 93315-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.